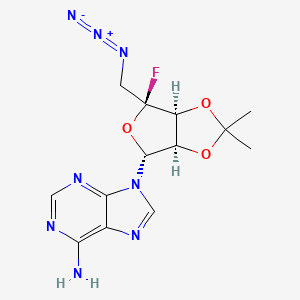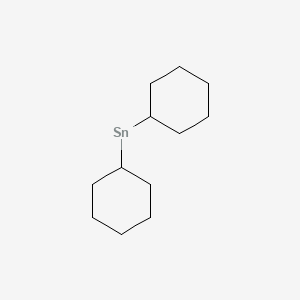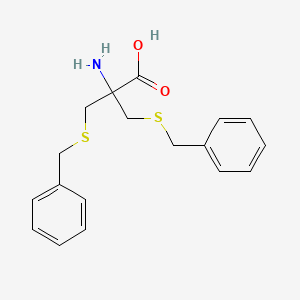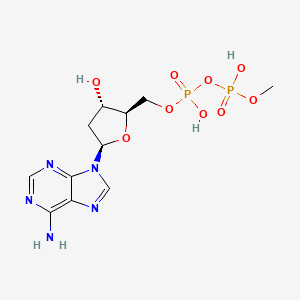
Adenosine 5'-(trihydrogen diphosphate), 2'-deoxy-, monomethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adenosine 5’-(trihydrogen diphosphate), 2’-deoxy-, monomethyl ester is a complex organic compound that plays a significant role in various biochemical processes. This compound is a derivative of adenosine, a nucleoside that is a fundamental building block of nucleic acids. The unique structure of this compound allows it to participate in a variety of chemical reactions and biological functions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Adenosine 5’-(trihydrogen diphosphate), 2’-deoxy-, monomethyl ester typically involves multiple steps, starting from adenosine. The process includes selective phosphorylation and methylation reactions. Specific reagents and catalysts are used to achieve the desired modifications at the 2’ and 5’ positions of the ribose moiety. The reaction conditions often require controlled temperatures and pH levels to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve enzymatic methods, where specific enzymes catalyze the phosphorylation and methylation reactions. These methods are advantageous due to their high specificity and efficiency. Additionally, large-scale chemical synthesis may be employed, utilizing advanced techniques such as chromatography for purification and isolation of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Adenosine 5’-(trihydrogen diphosphate), 2’-deoxy-, monomethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the phosphate groups, where nucleophiles replace one of the phosphate groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, hydroxide ions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield adenosine 5’-(trihydrogen diphosphate), 2’-deoxy-, monomethyl ester oxide, while reduction may produce a reduced form of the compound with altered phosphate groups.
Aplicaciones Científicas De Investigación
Adenosine 5’-(trihydrogen diphosphate), 2’-deoxy-, monomethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions to study reaction mechanisms and kinetics.
Biology: Plays a role in cellular signaling pathways and energy transfer processes.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases, such as cardiovascular disorders.
Industry: Utilized in the production of pharmaceuticals and as a biochemical tool in research laboratories.
Mecanismo De Acción
The mechanism of action of Adenosine 5’-(trihydrogen diphosphate), 2’-deoxy-, monomethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate for enzymes involved in phosphorylation and methylation reactions, influencing various metabolic pathways. Additionally, it may bind to receptors on cell surfaces, modulating cellular responses and signaling cascades.
Comparación Con Compuestos Similares
Similar Compounds
Adenosine 5’-diphosphate: A related compound with two phosphate groups, involved in energy transfer.
Adenosine 2’,5’-diphosphate: Another derivative with phosphate groups at different positions, used in biochemical studies.
Adenosine 5’-monophosphate: A simpler compound with a single phosphate group, playing a role in nucleotide metabolism.
Uniqueness
Adenosine 5’-(trihydrogen diphosphate), 2’-deoxy-, monomethyl ester is unique due to its specific structural modifications, which confer distinct chemical and biological properties. Its ability to undergo various reactions and interact with multiple molecular targets makes it a valuable compound in research and industrial applications.
Propiedades
Número CAS |
87202-48-0 |
|---|---|
Fórmula molecular |
C11H17N5O9P2 |
Peso molecular |
425.23 g/mol |
Nombre IUPAC |
[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] methyl hydrogen phosphate |
InChI |
InChI=1S/C11H17N5O9P2/c1-22-26(18,19)25-27(20,21)23-3-7-6(17)2-8(24-7)16-5-15-9-10(12)13-4-14-11(9)16/h4-8,17H,2-3H2,1H3,(H,18,19)(H,20,21)(H2,12,13,14)/t6-,7+,8+/m0/s1 |
Clave InChI |
ATMQAMREPIOBKA-XLPZGREQSA-N |
SMILES isomérico |
COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=NC3=C(N=CN=C32)N)O |
SMILES canónico |
COP(=O)(O)OP(=O)(O)OCC1C(CC(O1)N2C=NC3=C(N=CN=C32)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


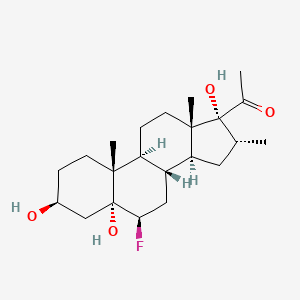
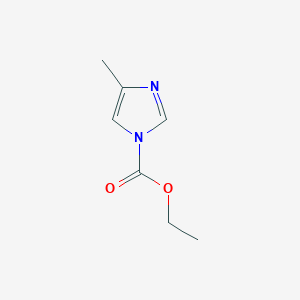

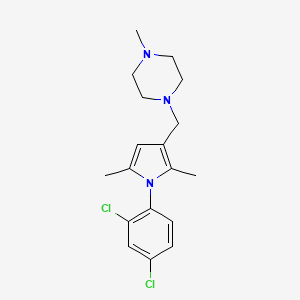
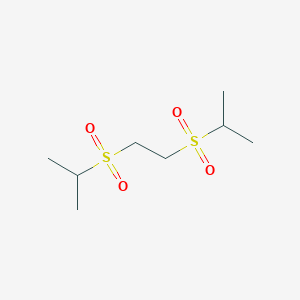
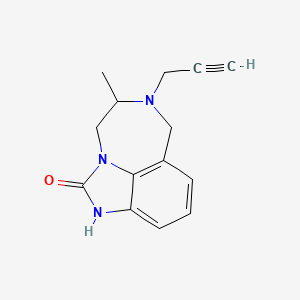
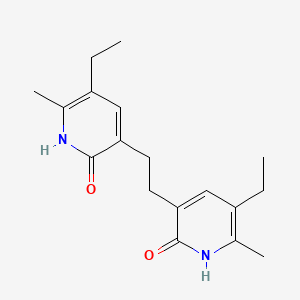
![1-[(2-Aminonaphthalen-1-yl)methyl]naphthalen-2-ol](/img/structure/B12804822.png)

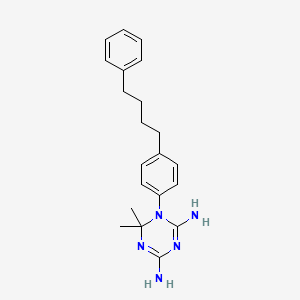
![1,3,5-Trichloro-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene](/img/structure/B12804836.png)
